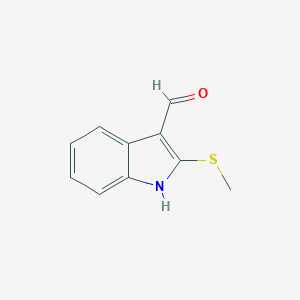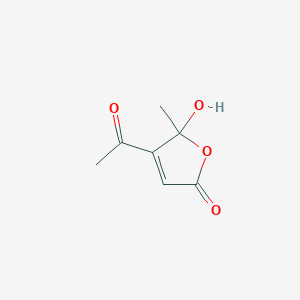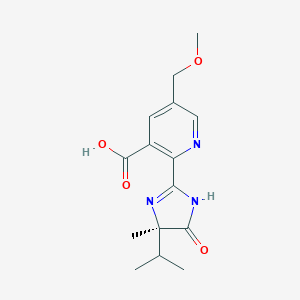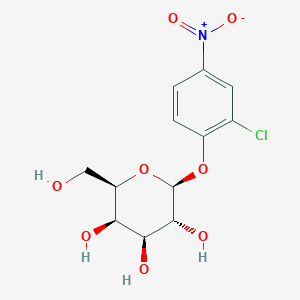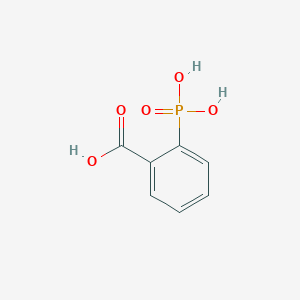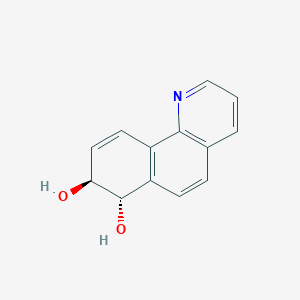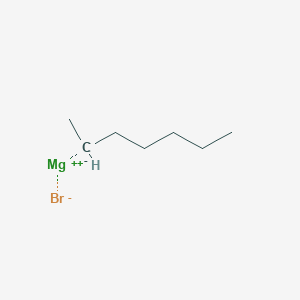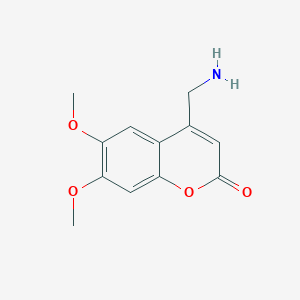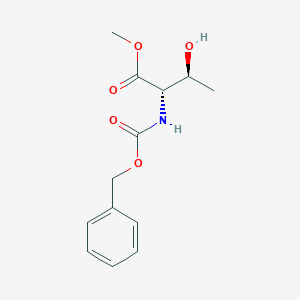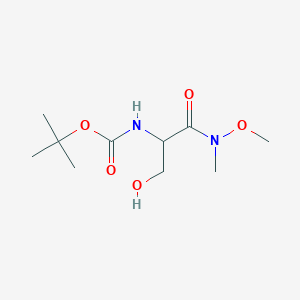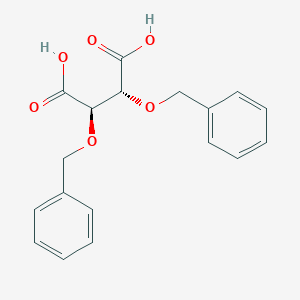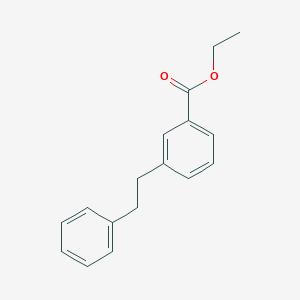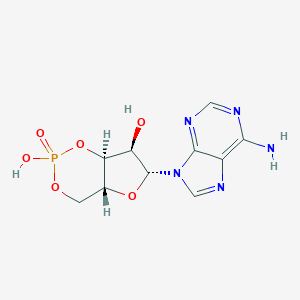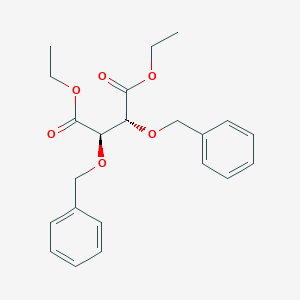
Epitope 31D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epitope 31D is a small protein molecule that has been extensively studied for its potential applications in scientific research. It is a peptide fragment derived from the protein tyrosine phosphatase receptor type C (PTPRC), which is also known as CD45. Epitope 31D has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mécanisme D'action
Epitope 31D binds specifically to a region of CD45 known as the extracellular domain. This domain is involved in regulating the activity of CD45, which in turn plays a critical role in immune cell signaling and activation. By binding to this domain, epitope 31D can modulate the activity of CD45 and affect immune cell function.
Effets Biochimiques Et Physiologiques
Epitope 31D has a range of biochemical and physiological effects, depending on the specific context in which it is used. It has been shown to modulate immune cell signaling and activation, as well as affect cell adhesion and migration. Epitope 31D has also been investigated for its potential as a therapeutic agent, particularly in the treatment of autoimmune diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using epitope 31D in lab experiments is its specificity for CD45-expressing cells. This allows for precise identification and isolation of immune cells, which can be useful in a range of research applications. However, one limitation is that epitope 31D may not bind equally well to all CD45 isoforms, which could affect its usefulness in certain contexts.
Orientations Futures
There are a number of potential future directions for research on epitope 31D. One area of interest is its potential as a therapeutic agent for autoimmune diseases and cancer. Additionally, further investigation into the mechanism of action of epitope 31D could shed light on the role of CD45 in immune cell signaling and activation. Finally, the development of new techniques for modifying epitope 31D could expand its potential applications in scientific research.
Méthodes De Synthèse
Epitope 31D can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves assembling the peptide sequence on a solid support, using a series of chemical reactions to add each amino acid in turn. The resulting peptide can then be cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Epitope 31D has been used in a range of scientific research applications, particularly in the study of immune system function. It has been shown to bind specifically to certain immune cells, such as T cells and B cells, and can be used to identify and isolate these cells in vitro. Epitope 31D has also been used to investigate the role of CD45 in immune cell signaling and activation.
Propriétés
Numéro CAS |
122289-52-5 |
|---|---|
Nom du produit |
Epitope 31D |
Formule moléculaire |
C75H132N26O19S2 |
Poids moléculaire |
1766.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C75H132N26O19S2/c1-11-40(6)58(100-66(113)47(19-15-29-86-74(81)82)93-71(118)59(42(8)102)101-68(115)52(34-43-21-23-44(103)24-22-43)98-69(116)57(39(4)5)99-60(107)41(7)77)70(117)94-49(26-32-122-10)64(111)92-48(25-31-121-9)65(112)97-53(35-54(78)104)61(108)89-36-55(105)88-37-56(106)90-45(18-14-28-85-73(79)80)62(109)96-51(33-38(2)3)67(114)91-46(17-12-13-27-76)63(110)95-50(72(119)120)20-16-30-87-75(83)84/h21-24,38-42,45-53,57-59,102-103H,11-20,25-37,76-77H2,1-10H3,(H2,78,104)(H,88,105)(H,89,108)(H,90,106)(H,91,114)(H,92,111)(H,93,118)(H,94,117)(H,95,110)(H,96,109)(H,97,112)(H,98,116)(H,99,107)(H,100,113)(H,101,115)(H,119,120)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-/m0/s1 |
Clé InChI |
SOLCKDUKYAMXBE-UPOCGCHASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
Séquence |
AVYTRIMMNGGRLKR |
Synonymes |
epitope 31D glycosylated peptide 31D peptide 31D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



